4,16-Dibromo[2.2]paracyclophane
Overview
Description
4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a compound known for its unique structural and electronic properties. The molecule consists of two benzene rings connected by two ethylene bridges, creating a strained, non-planar structure.
Mechanism of Action
Target of Action
4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane It’s known that derivatives of [22]paracyclophane are of interest due to their pronounced steric strain, which plays a key role in their synthesis and reactivity .
Mode of Action
The mode of action of this compound is primarily attributed to its unique molecular structure. The strain of [2.2]paracyclophanes results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . Instead, the polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .
Biochemical Pathways
The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that [22]paracyclophanes and their derivatives can introduce more lipid disorder with a higher extent of membrane thinning .
Result of Action
This compound introduces more lipid disorder with a higher extent of membrane thinning . It also exhibits a higher MIC (Minimum Inhibitory Concentration) towards E. coli K12 and yeast, while maintaining similar levels of membrane permeabilization .
Biochemical Analysis
Biochemical Properties
4,16-Dibromo[2.2]paracyclophane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in the levels of key metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function. For example, this compound has been found to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,16-Dibromo[2.2]paracyclophane typically involves the bromination of [2.2]paracyclophane. One common method includes the use of bromine (Br2) in carbon tetrachloride (CCl4) as a solvent. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 16 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,16-Dibromo[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted [2.2]paracyclophane derivatives, while oxidation and reduction can lead to changes in the aromatic ring structure .
Scientific Research Applications
4,16-Dibromo[2.2]paracyclophane has several applications in scientific research:
Comparison with Similar Compounds
4,16-Dichloro[2.2]paracyclophane: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,15-Dibromo[2.2]paracyclophane: Another brominated derivative with bromine atoms at different positions, affecting its chemical properties.
Unsubstituted [2.2]paracyclophane: Lacks the halogen atoms, resulting in different electronic and steric properties.
Uniqueness: 4,16-Dibromo[2.2]paracyclophane is unique due to the specific positioning of the bromine atoms, which enhances its reactivity and potential for various applications.
Properties
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-18-6, 23927-40-4 | |
Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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